ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)propanoate
Description
The compound ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)propanoate is a coumarin derivative characterized by a chromen-2-one core substituted with a chlorine atom at position 6, a methyl group at position 4, and a (2E)-3-phenylprop-2-en-1-yl (cinnamyl) ether at position 6. The propanoate ethyl ester at position 3 enhances its lipophilicity. Its XLogP3 value is expected to be higher than 3.8 (as seen in simpler analogs) due to the bulky cinnamyl group .
Properties
IUPAC Name |
ethyl 3-[6-chloro-4-methyl-2-oxo-7-[(E)-3-phenylprop-2-enoxy]chromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO5/c1-3-28-23(26)12-11-18-16(2)19-14-20(25)22(15-21(19)30-24(18)27)29-13-7-10-17-8-5-4-6-9-17/h4-10,14-15H,3,11-13H2,1-2H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCAUOLUBPPBPI-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC=CC3=CC=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OC/C=C/C3=CC=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide.
Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced through electrophilic substitution reactions using appropriate reagents like chlorinating agents and methylating agents.
Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and an acid catalyst.
Final Coupling: The final step involves the coupling of the chromen-2-one derivative with (2E)-3-phenylprop-2-en-1-ol using a coupling reagent like DCC (dicyclohexylcarbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Substituted derivatives with various functional groups
Hydrolysis: Carboxylic acid and alcohol
Scientific Research Applications
Ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)propanoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, are of interest in biological research.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering intracellular signaling cascades.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*XLogP3 values estimated based on substituent contributions.
Structural and Functional Differences
7-Substituent Effects: Cinnamyl Group (Target Compound): The (2E)-3-phenylprop-2-en-1-yl group introduces a conjugated system, which may influence electronic properties (e.g., UV absorption) and binding interactions in biological systems . Propoxy Group (701285-97-4): A simple alkyl chain reduces steric bulk but decreases lipophilicity compared to aryloxy analogs . 3-Methylbenzyloxy (843615-72-5): The methylbenzyl group enhances lipophilicity and may improve membrane permeability .
Synthetic Accessibility: The cinnamyl ether in the target compound likely requires stereoselective synthesis (e.g., Mitsunobu reaction or SN2 substitution), whereas propoxy and benzyloxy derivatives are more straightforward to prepare . The trifluoromethyl-substituted analog (573973-49-6) may involve costlier fluorination steps .
Physicochemical Properties :
- Molecular Weight : Increases with bulkier substituents (352.8 → 468.85 g/mol), impacting pharmacokinetic properties like absorption and distribution.
- Hydrogen Bond Acceptors : All analogs have 5 hydrogen bond acceptors (oxygen atoms), suggesting similar solubility profiles .
Biological Activity
Ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)propanoate is a complex organic compound that belongs to the class of chromen derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure consists of a chromen backbone with various substituents that contribute to its biological activity.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C20H21ClO7 |
| Molecular Weight | 408.84 g/mol |
| CAS Number | 577983-30-3 |
Antioxidant Activity
Recent studies have indicated that compounds with chromen structures exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, which may help in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. A study highlighted that related chromen derivatives exhibited selective COX-II inhibition, suggesting similar mechanisms may be applicable to ethyl 3-(6-chloro...) .
Anticancer Potential
Research into the anticancer effects of this compound is ongoing. Preliminary findings suggest that it may inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402) cells. These findings align with the broader category of chromen derivatives known for their cytotoxic activities against malignant cells .
The proposed mechanism involves the modulation of signaling pathways related to inflammation and cancer cell survival. The presence of the phenylpropene moiety may enhance its interaction with cellular receptors, leading to altered gene expression profiles associated with apoptosis and cell cycle regulation.
Study 1: Antioxidant and Anticancer Activity
In a controlled study, ethyl 3-(6-chloro...) was tested against several cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. The antioxidant assays demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells.
Study 2: In Vivo Anti-inflammatory Effects
In vivo models using mice demonstrated that administration of ethyl 3-(6-chloro...) resulted in reduced paw edema in response to inflammatory stimuli. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
